N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline can be synthesized through a multi-step process. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of dimethyl ether as the methylating agent. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline exerts its effects involves its interaction with various molecular targets. The compound can act as an electron donor, influencing redox reactions and interacting with biological molecules. Its effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analog with similar chemical properties but lacking the dithiane ring.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another related compound used in organic electronics.
Uniqueness
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline is unique due to the presence of the dithiane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
105728-65-2 |
---|---|
Molecular Formula |
C18H21NS2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline |
InChI |
InChI=1S/C18H21NS2/c1-19(2)17-11-9-16(10-12-17)18(20-13-6-14-21-18)15-7-4-3-5-8-15/h3-5,7-12H,6,13-14H2,1-2H3 |
InChI Key |
LSUTVLZXODCFKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(SCCCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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